6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .Physical and Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Scientific Research Applications
Charge-Separated Modified Nucleobases
Research on uracil-6-ylhetarenium salts and cross-conjugated uracilylbetaines, including derivatives of pyrrolidine-2,4-dione, demonstrates significant insights into π-interactions and hydrogen bonding. These findings contribute to our understanding of the electronic properties and intramolecular interactions within these compounds, offering potential applications in the design of novel nucleobase analogs with specific binding and electronic characteristics (Schmidt et al., 1999).
Novel Synthesis and Oxidizing Function
A study on the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives reveals their ability to oxidize amines and alcohols under specific conditions. This showcases the compound's potential as a reagent in organic synthesis, particularly in oxidative processes that are crucial for the development of new materials and molecules (Mitsumoto & Nitta, 2004).
Antimicrobial Activity and DFT Studies
Derivatives of pyrrolidine-2,4-dione have been explored for their antimicrobial properties, alongside density functional theory (DFT) studies to understand their electronic, structural, and spectroscopic properties. This research highlights the potential of these compounds in the development of new antimicrobial agents and their applications in drug design (Chioma et al., 2018).
Synthesis and Biological Activities
The synthesis of novel tetramic acid derivatives and their evaluation for herbicidal and fungicidal activities demonstrate the compound's potential in agricultural applications. This research opens avenues for the development of new agrochemicals based on the structural framework of pyrrolidine-2,4-dione (Zhu et al., 2010).
Optical and Nonlinear Optical Properties
Studies on new diketopyrrolopyrrole derivatives related to pyrrolidine-2,4-dione have provided valuable insights into their linear photophysical and nonlinear optical properties. Such research indicates the potential of these compounds in the development of materials for optical and electronic applications, such as two-photon absorption materials (Zadeh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities of pyrrolidine derivatives . Future research will likely continue to explore the synthesis of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
6-pyrrolidin-3-yl-1H-pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c12-7-3-6(10-8(13)11-7)5-1-2-9-4-5;/h3,5,9H,1-2,4H2,(H2,10,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVKPOMJUJHQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=O)NC(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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